molecular formula C11H14N2O4 B3050751 L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- CAS No. 28415-54-5

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-

Cat. No.: B3050751
CAS No.: 28415-54-5
M. Wt: 238.24 g/mol
InChI Key: MUYNUUBAUQDGML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- (CAS 337368-14-6) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) group at the 3-amino position of L-alanine. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.37 g/mol . The compound contains one stereocenter, retaining the L-configuration of natural alanine. This derivative is primarily used in peptide synthesis as a protected intermediate, where the Z group acts as a temporary blocking agent to prevent unwanted side reactions during coupling steps .

Properties

IUPAC Name

(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNUUBAUQDGML-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500358
Record name 3-{[(Benzyloxy)carbonyl]amino}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28415-54-5
Record name 3-{[(Benzyloxy)carbonyl]amino}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most widely reported method involves direct protection of L-Dap using benzyl chloroformate (Cbz-Cl):
$$
\text{L-Dap} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-Dap-OH} + \text{HCl}
$$

Detailed Protocol

  • Starting Materials :

    • L-2,3-Diaminopropionic acid (Dap, 1.0 equiv)
    • Benzyl chloroformate (1.1 equiv)
    • Sodium bicarbonate (2.5 equiv)
    • Solvent: 1:1 (v/v) Dioxane/Water.
  • Procedure :

    • Dissolve L-Dap (10 mmol) in 20 mL dioxane/water.
    • Cool to 0–5°C and add NaHCO₃ (25 mmol) with stirring.
    • Add Cbz-Cl (11 mmol) dropwise over 30 minutes.
    • Warm to room temperature and stir for 24 hours.
    • Acidify to pH 2–3 using 1M HCl, extract with ethyl acetate (3 × 50 mL), dry (Na₂SO₄), and concentrate.
    • Purify via recrystallization (ethanol/water) to yield white crystals.
  • Key Parameters :

    • Yield : 68–75%.
    • Purity : >95% (HPLC).
    • Stereochemical Integrity : Confirmed via chiral HPLC and optical rotation ([α]₂₀ᴅ = +12.5° in MeOH).

Alternative Methods and Optimization Strategies

Carbonyldiimidazole (CDI)-Mediated Activation

CDI activates the carboxylic acid of N-Cbz-L-alanine for subsequent guanidinylation, though this approach adapts to β-amino protection:

  • Activation :
    • Treat L-Dap (1.0 equiv) with CDI (1.2 equiv) in DMF at 25°C for 2 hours.
  • Cbz Protection :
    • Add benzyl chloroformate (1.1 equiv) and stir for 12 hours.
  • Work-Up :
    • Quench with ice water, extract, and purify via silica chromatography (hexane/EtOAc).

Advantages :

  • Higher functional group tolerance.
  • Reduced racemization risk due to mild conditions.

Methyl Ester Intermediate for Enhanced Solubility

A two-step protocol improves solubility during protection:

Step Reagents/Conditions Outcome
1. Methyl Ester Formation L-Dap + SOCl₂/MeOH L-Dap-OMe
2. Cbz Protection Cbz-Cl, NaHCO₃, THF/H₂O Cbz-Dap-OMe
3. Hydrolysis LiOH, THF/H₂O Cbz-Dap-OH

Yield : 62% overall.

Analytical Characterization Data

Critical spectroscopic data confirm successful synthesis:

Technique Key Signals
¹H NMR (DMSO-d₆, 400 MHz) δ 7.35–7.28 (m, 5H, Ar-H), 5.02 (s, 2H, CH₂Ph), 4.21 (q, J = 6.8 Hz, 1H, α-CH), 3.12 (t, J = 6.0 Hz, 2H, β-NH₂).
IR (KBr) 3340 (NH), 1715 (C=O, Cbz), 1650 (C=O, COOH).
MS (ESI+) m/z 239.1 [M+H]⁺.

Challenges and Mitigation Strategies

Selectivity in Amino Group Protection

L-Dap’s α- and β-amino groups exhibit similar reactivity. To favor β-protection:

  • Use sterically hindered bases (e.g., diisopropylethylamine) to deprotonate the β-amino group preferentially.
  • Employ low-temperature conditions (0–5°C) to slow competing reactions.

Racemization Prevention

  • Avoid prolonged exposure to strong acids/bases.
  • Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state.

Applications and Derivatives

Cbz-Dap-OH serves as a precursor for:

  • Peptide Mimetics : Incorporation into β-peptide backbones.
  • Organocatalysts : Guanidinylation for asymmetric catalysis.
  • Prodrugs : Conjugation with antiviral agents via the free α-amino group.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is primarily utilized as a protecting group for amines during peptide synthesis. The phenylmethoxycarbonyl (Cbz) group stabilizes the amino functionality, preventing unwanted side reactions during the synthesis process. This stability allows for the selective removal of the protecting group under mild conditions, facilitating the sequential assembly of peptides.

Comparison with Other Protecting Groups
The following table compares L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- with other common protecting groups:

Protecting Group Type Stability Deprotection Conditions
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-CbzHighMild acid/base
N-Boc-L-AlanineBocModerateStrong acid
Fmoc-L-AlanineFmocModerateBase

Biological Studies

Enzyme-Substrate Interactions
This compound is employed in studies focusing on enzyme-substrate interactions. The stable nature of the phenylmethoxycarbonyl group allows researchers to investigate how enzymes interact with substrates without interference from reactive amine groups.

Protein Folding Studies
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is also used in protein folding studies. By providing a stable environment for amino acids during synthesis, it aids in understanding how proteins achieve their functional conformations.

Medicinal Chemistry

Design of Prodrugs
In medicinal chemistry, L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is utilized in the design of prodrugs. These are chemically modified drugs that become active only after metabolic conversion within the body. The compound's stability and ease of modification make it an excellent candidate for creating prodrugs that can enhance bioavailability and reduce side effects.

Drug Delivery Systems
The compound can also be integrated into drug delivery systems where controlled release is essential. Its chemical properties allow for the formulation of drugs that can be released at specific sites within the body.

Industrial Applications

Production of Specialty Chemicals
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- serves as an intermediate in the production of specialty chemicals. Its unique structure allows for various chemical transformations that are valuable in industrial settings.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- as a protecting group improved peptide synthesis efficiency by reducing side reactions compared to traditional methods. The study highlighted its effectiveness in synthesizing complex peptides with high purity.

Case Study 2: Prodrug Development

Research involving L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- showed promising results in developing prodrugs for anti-cancer therapies. The compound facilitated targeted delivery and enhanced drug stability in biological systems.

Mechanism of Action

The mechanism of action of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- primarily involves its role as a protecting group. The phenylmethoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

Z-ALA-ALA-OH (N-[(Phenylmethoxy)Carbonyl]-L-Alanyl-L-Alanine)

  • Structure : A dipeptide with a Z-protected N-terminal alanine residue (C₁₄H₁₈N₂O₅) .
  • Key Differences: The target compound is a single amino acid derivative, whereas Z-ALA-ALA-OH is a dipeptide. The Z group in both compounds serves as an N-terminal protector, but the dipeptide’s extended structure increases molecular weight (294.31 g/mol vs. 344.37 g/mol) and alters solubility .
  • Applications : Used in solid-phase peptide synthesis (SPPS) for sequential coupling.

3-{[(9H-Fluoren-9-YlMethoxy)Carbonyl]Amino}-N-(Phenylsulfonyl)-L-Alanine

  • Structure : Features an Fmoc (fluorenylmethoxycarbonyl) group instead of Z, with an additional phenylsulfonyl moiety (C₂₅H₂₂N₂O₆S) .
  • Key Differences: The Fmoc group is base-labile, whereas Z is acid-stable but cleavable via hydrogenolysis . The phenylsulfonyl group enhances stability under acidic conditions, making this compound suitable for orthogonal protection strategies .
  • Applications : Preferred in SPPS where sequential deprotection under mild basic conditions is required.

3-[(2,4-Dinitrophenyl)Amino]-N-Fmoc-L-Alanine (CAS 140430-54-2)

  • Structure : Incorporates a dinitrophenyl (DNP) group and Fmoc protection (C₂₅H₂₀N₄O₈) .
  • Key Differences :
    • The electron-withdrawing nitro groups in DNP increase reactivity in nucleophilic substitutions.
    • Fmoc/DNP dual protection allows selective deprotection steps, unlike the Z group’s singular functionality .
  • Applications : Used in fluorescent labeling and affinity chromatography due to DNP’s UV activity.

3-Amino-N-[(Phenylmethoxy)Carbonyl]-D-Alanine (CAS 62234-37-1)

  • Structure : D-configuration analog of the target compound (C₁₁H₁₄N₂O₄) .
  • Key Differences: The D-alanine backbone alters biological activity, rendering it resistant to enzymatic degradation compared to the L-form. Molecular weight is reduced (253.21 g/mol vs. 344.37 g/mol) due to the absence of a benzyloxy amino group .
  • Applications : Explored in antimicrobial peptide design for enhanced stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group(s) Key Applications
L-Alanine, 3-[[(Z)amino]- C₁₈H₂₀N₂O₅ 344.37 Z (benzyloxycarbonyl) Peptide synthesis
Z-ALA-ALA-OH C₁₄H₁₈N₂O₅ 294.31 Z Dipeptide coupling
3-Fmoc-N-(phenylsulfonyl)-L-Alanine C₂₅H₂₂N₂O₆S 478.52 Fmoc, phenylsulfonyl Orthogonal SPPS
3-DNP-N-Fmoc-L-Alanine C₂₅H₂₀N₄O₈ 504.45 Fmoc, DNP Affinity chromatography
D-3-Amino-N-Z-Alanine C₁₁H₁₄N₂O₄ 253.21 Z Antimicrobial peptide design

Q & A

Q. How to address discrepancies in sodium absorption assays involving L-alanine?

  • Methodological Answer : In Ussing chamber experiments, combine L-alanine (20 mM) with D-glucose (30 mM) to test additive effects on Na⁺ flux. Use 3-O-methylglucose as a non-metabolizable control. Normalize data to tissue surface area (µeq/cm²/hr) and apply paired t-tests (P < 0.01 threshold). Replicate in TGE virus-infected models to isolate pathogen-specific disruptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-
Reactant of Route 2
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.